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Compound of Interest

Compound Name: 2-Ethyl-2-methylbutanoic acid

Cat. No.: B027055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-
2-methylbutanoic acid (CAS No: 19889-37-3), a methyl-branched fatty acid.[1] Due to the
limited public availability of complete experimental spectra, this document outlines the
expected spectroscopic characteristics based on established principles and references
available data from public repositories.

Molecular Structure and Properties

e IUPAC Name: 2-Ethyl-2-methylbutanoic acid[1]

Synonyms: 2-Ethyl-2-methylbutyric acid, 2-Methyl-2-ethylbutanoic acid[1][2]

Molecular Formula: C7H1402[1]

Molecular Weight: 130.18 g/mol [1]

Chemical Structure:

Spectroscopic Data Summary

The following tables summarize the expected and referenced spectroscopic data for 2-Ethyl-2-
methylbutanoic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR): Experimental data for the proton NMR of 2-Ethyl-2-methylbutanoic
acid is not readily available in the public domain. The expected chemical shifts and
multiplicities are predicted based on the molecular structure.

Expected Chemical

Assignment Shift (ppm) Expected Multiplicity  Integration
-COOH 10.0 - 13.0 Singlet (broad) 1H
-CHz- (Ethyl) ~15-1.7 Quartet 4H
-CHs (Methyl) ~1.1-13 Singlet 3H
-CHs (Ethyl) ~0.8-1.0 Triplet 6H

13C NMR (Carbon NMR): A reference to a 13C NMR spectrum is available in public databases.

[1]

Assignment Expected Chemical Shift (ppm)

-COOH ~180 - 185

Quaternary C ~45 - 55

-CHa- ~25-35

-CHs (on Quaternary C) ~20- 30

-CHs (Ethyl) ~5-15

Note: Specific peak values are not publicly available.

Infrared (IR) Spectroscopy

An FTIR spectrum is referenced in the PubChem database, obtained on a Bruker IFS 85
instrument.[1] The expected characteristic absorption bands for a carboxylic acid are as

follows:
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o Expected Absorption Range .
Vibrational Mode ( 1 Intensity
cm-

O-H stretch (Carboxylic acid

) 2500 - 3300 Broad, Strong
dimer)
C-H stretch (Aliphatic) 2850 - 3000 Medium to Strong
C=0 stretch (Carbonyl) 1700 - 1725 Strong
C-O stretch 1210 - 1320 Medium
O-H bend 920 - 950 Broad, Medium

Specific peak values are not

Note:

publicly available.

Mass Spectrometry (MS)

GC-MS data for 2-Ethyl-2-methylbutanoic acid is available from the NIST Mass Spectrometry
Data Center.[1]

m/z Interpretation

130 [M]* (Molecular lon)

115 [M - CHs]*

101 [M - C2Hs]*

85 [M - COOH]* or [M - CzHs - H20]*
57 [CaHs]*

45 [COOH]*

This represents a potential fragmentation
Note: pattern. The base peak and relative intensities

are not publicly available.

Experimental Protocols
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Detailed experimental protocols for the acquisition of the referenced spectra are not publicly
available. The following are generalized protocols for the spectroscopic analysis of carboxylic
acids.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Ethyl-2-methylbutanoic acid in
a suitable deuterated solvent (e.g., CDClz, DMSO-ds) in an NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. The
spectral width should be sufficient to cover the range of 0-15 ppm. The number of scans will
depend on the sample concentration.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is
typically necessary to achieve a good signal-to-noise ratio.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to an internal standard, typically
tetramethylsilane (TMS).

FTIR Spectroscopy

o Sample Preparation: For a liquid sample like 2-Ethyl-2-methylbutanoic acid, a thin film can
be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable
solvent (e.g., CCls) can be analyzed in a liquid cell.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm~1). A
background spectrum of the empty sample holder or the solvent is recorded and subtracted
from the sample spectrum.

o Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance
versus wavenumber (cm—1).
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Mass Spectrometry (GC-MS)

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., dichloromethane or
methanol).

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

Chromatographic Separation: Inject the sample into the GC. The GC column (e.g., a
nonpolar capillary column) separates the components of the sample based on their boiling
points and interactions with the stationary phase.

lonization: As the compound elutes from the GC column, it enters the MS ion source.
Electron lonization (EI) is a common method for this type of analysis.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by the mass analyzer (e.g., a quadrupole).

Detection: The detector records the abundance of each ion at a specific m/z, generating a
mass spectrum.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Information Derived from Spectroscopic Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. 2-Ethyl-2-methylbutyric acid | C7TH1402 | CID 29846 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 2. Butanoic acid, 2-ethyl-2-methyl- [webbook.nist.gov]

¢ To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethyl-2-methylbutanoic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b027055#spectroscopic-data-for-2-ethyl-2-
methylbutanoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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